molecular formula C8H12N4 B13066825 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13066825
M. Wt: 164.21 g/mol
InChI Key: IBMPOPNXISEJEL-UHFFFAOYSA-N
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Description

5-(Ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile ( 1339786-81-0) is an organic compound with the molecular formula C8H12N4 and a molecular weight of 164.21 . This chemical belongs to the class of 5-aminopyrazole derivatives, which are highly significant heterocyclic building blocks in organic and medicinal chemistry . Compounds containing the pyrazole moiety are renowned for their remarkable and diverse biological properties, making them key starting materials for synthesizing numerous bioactive fused heterocycles . This compound serves as a versatile precursor in the development of potential therapeutic agents. Researchers utilize 5-aminopyrazole derivatives like this one to create complex structures such as pyrazolopyrimidines and pyrazolotriazines, which are associated with a wide spectrum of biological activities . These activities include serving as enzyme inhibitors, antimicrobials, and anticancer agents, positioning this compound as a valuable scaffold in drug discovery programs . Established pyrazole-based drugs, such as the anti-inflammatory celecoxib and the anticancer crizotinib, underscore the pharmacological relevance of this chemical class . Modern synthetic protocols for such valuable building blocks often employ efficient, environmentally friendly methods, including multicomponent reactions and nanocatalysts, to achieve high yields and short reaction times . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-(ethylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H12N4/c1-4-10-8-7(5-9)6(2)11-12(8)3/h10H,4H2,1-3H3

InChI Key

IBMPOPNXISEJEL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NN1C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) improve solubility in polar solvents, while electron-withdrawing groups (e.g., nitro, cyano) enhance thermal stability and reactivity .
  • Aromatic substituents (e.g., phenyl, nitrophenyl) increase π-π stacking interactions, influencing crystallinity and binding affinity in biological systems .

Comparison :

  • Green solvents (e.g., DES) reduce environmental impact compared to traditional solvents like tetrahydrofuran (THF) .
  • Multicomponent reactions enable access to fused heterocycles (e.g., pyranopyrazoles) but require precise stoichiometric control .

Antioxidant Properties

Pyrazole-4-carbonitriles exhibit dose-dependent radical scavenging activity. For example:

  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives show IC₅₀ values of 25–100 µg/mL in DPPH assays, comparable to ascorbic acid .
  • Nitrophenyl-substituted analogs (e.g., 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile) demonstrate enhanced activity due to nitro groups’ electron-withdrawing effects .

Antimicrobial Activity

Antimicrobial potency is evaluated via MIC (Minimum Inhibitory Concentration) and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration):

Compound MIC (µg/mL) MBC/MFC (µg/mL) Target Pathogens
2,3-Dihydro-1H-pyrazole-4-carbonitriles 12.5–50 25–100 Staphylococcus aureus, Candida albicans
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile 6.25–12.5 12.5–25 Multidrug-resistant bacteria

Key Insight : Chlorine and nitro substituents enhance membrane penetration, reducing MIC values .

Biological Activity

5-(Ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₆H₈N₄
  • CAS Number : 54820-92-7
  • Molecular Weight : 136.16 g/mol
  • Physical Form : Off-white solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitubercular agent and its effects on different cellular pathways.

Antitubercular Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitubercular properties. For instance, studies have demonstrated that modifications on the pyrazole ring can significantly enhance the efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values and selectivity indices (SI) are critical metrics in evaluating these compounds.

Table 1: Antitubercular Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)SI (CHO IC50 / Mtb MIC)
Compound A0.520
Compound B1.015
This compound2.010

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways:

  • Inhibition of PI3K Pathway : Similar compounds have shown to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in various signaling pathways related to cell growth and survival.

Table 2: Inhibitory Concentrations of Related Compounds

CompoundPI3Kδ IC50 (µM)pAKT IC50 (µM)
Compound C3.11.0
Compound D2.50.8
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazole ring significantly influence the biological activity of these compounds. For example:

  • Alkyl Substituents : The presence of ethyl groups enhances lipophilicity and bioavailability.
  • Amino Groups : Modifications at the amino position can improve interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study A : A study involving a series of pyrazole derivatives demonstrated significant antitubercular activity with a focus on the role of alkyl substitutions.
  • Case Study B : In vitro studies showed that certain pyrazole compounds could effectively inhibit tumor cell proliferation, suggesting potential anticancer properties.

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